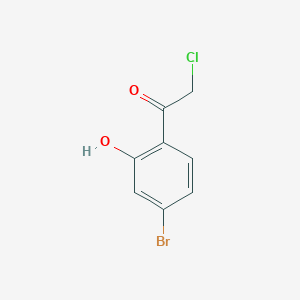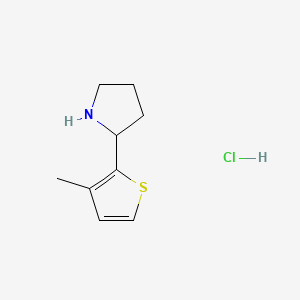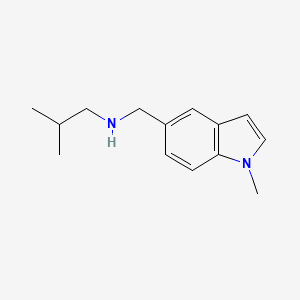
3-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C11H13ClFNO and a molecular weight of 229.68 g/mol This compound features a pyrrolidine ring substituted with a 2-chloro-4-fluorobenzyl group and a hydroxyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-ol typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to remove the halogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-one.
Reduction: Formation of 3-(2-Chloro-4-fluorobenzyl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound’s structure suggests it may bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Chlorobenzyl)pyrrolidin-3-ol: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
3-(4-Fluorobenzyl)pyrrolidin-3-ol: Lacks the chlorine atom, which may influence its properties.
3-(2-Chloro-4-methylbenzyl)pyrrolidin-3-ol: Substitutes the fluorine atom with a methyl group, potentially altering its characteristics.
Uniqueness
3-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-ol is unique due to the presence of both chlorine and fluorine atoms on the benzyl group. This combination of substituents can significantly impact the compound’s chemical and biological properties, making it a valuable molecule for research and development .
Eigenschaften
Molekularformel |
C11H13ClFNO |
|---|---|
Molekulargewicht |
229.68 g/mol |
IUPAC-Name |
3-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H13ClFNO/c12-10-5-9(13)2-1-8(10)6-11(15)3-4-14-7-11/h1-2,5,14-15H,3-4,6-7H2 |
InChI-Schlüssel |
UBTALXZKMSHMRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1(CC2=C(C=C(C=C2)F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-Chlorophenyl)methyl]-N'-[2-(piperazin-1-YL)ethyl]ethanediamide](/img/structure/B13585773.png)






![[4-(Methoxymethyl)phenyl]hydrazine](/img/structure/B13585825.png)
![tert-butyl[(1R,2R)-2-hydroxycyclopentyl]methylcarbamate](/img/structure/B13585831.png)




